molecular formula C18H19N5O2S B2448741 (2,4-dimethylthiazol-5-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034592-09-9

(2,4-dimethylthiazol-5-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No.: B2448741
CAS No.: 2034592-09-9
M. Wt: 369.44
InChI Key: HCSBRLJPIHZMTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-dimethylthiazol-5-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H19N5O2S and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Properties

Research has identified compounds with structural similarities to "(2,4-dimethylthiazol-5-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone" demonstrating moderate antibacterial and antifungal activities. These activities are evident against Bacillus subtilis and Candida albicans, showcasing the potential of such compounds in treating bacterial and fungal infections (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Synthesis and Screening for Antimicrobial Activity

Novel synthesis processes have been developed for compounds structurally related to the chemical , with an emphasis on evaluating their antimicrobial efficacy. These synthesized compounds have been characterized and tested for their activity against various microbial strains, indicating their utility in developing new antimicrobial agents (Landage, Thube, & Karale, 2019).

Pharmacological Evaluation

Compounds bearing structural resemblance have undergone pharmacological evaluations to determine their antibacterial and antifungal efficacy. Such studies are crucial for identifying potential therapeutic agents against specific pathogens (Mistry & Desai, 2006).

Anticancer and Antiviral Activity

Investigations into compounds with similar structures have also explored their potential anticancer and antiviral properties. These studies are instrumental in discovering new treatments for cancer and viral infections, highlighting the broad therapeutic applications of such chemical entities (Jilloju et al., 2021).

Antioxidant Properties

The antioxidant capabilities of structurally related compounds have been a focus of study, with implications for their use in combating oxidative stress and related diseases. This research avenue offers insights into the therapeutic potential of these compounds in preventing or treating diseases associated with oxidative damage (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Neuroprotective Effects

Exploration into the neuroprotective effects of compounds related to "this compound" suggests their potential in protecting against neurotoxicity and oxidative stress-induced neurodegeneration. Such research is vital for developing treatments for neurodegenerative diseases (Ghaffari et al., 2014).

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-12-17(26-13(2)19-12)18(24)22-9-15(10-22)23-8-14(20-21-23)11-25-16-6-4-3-5-7-16/h3-8,15H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSBRLJPIHZMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.